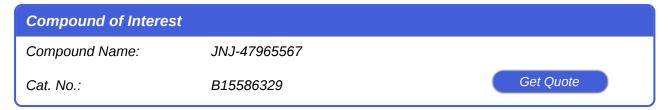


JNJ-47965567: Application Notes and Protocols for Calcium Imaging Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] The P2X7 receptor plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and neurodegeneration, by mediating calcium influx upon activation.[3] This document provides detailed application notes and protocols for the use of **JNJ-47965567** in calcium imaging experiments to study P2X7 receptor antagonism.

Mechanism of Action

JNJ-47965567 is a centrally permeable, high-affinity, and selective P2X7 antagonist.[4] It blocks the ion channel, thereby inhibiting the influx of calcium that is typically induced by P2X7 receptor agonists such as ATP and its potent synthetic analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).[3] Calcium imaging assays are therefore a primary method to functionally assess the antagonistic activity of **JNJ-47965567**.[3]

Data Presentation

The following tables summarize the quantitative data for **JNJ-47965567**, providing key parameters for its application in calcium imaging experiments.



Table 1: Potency of JNJ-47965567 in Functional Assays

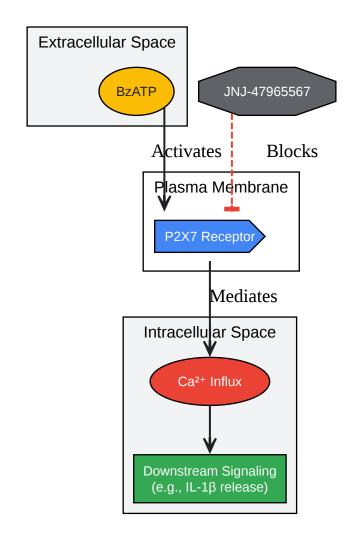
Parameter	Species/Cell Type	Value (pIC50 ± SEM)	Agonist Used	Reference
Calcium Flux	Human (recombinant)	8.3 ± 0.08	BzATP	[3]
Calcium Flux	Macaque (recombinant)	8.6 ± 0.1	BzATP	[3]
Calcium Flux	Dog (recombinant)	8.5 ± 0.2	BzATP	[3]
Calcium Flux	Rat (recombinant)	7.2 ± 0.08	BzATP	[3]
Calcium Flux	Mouse (recombinant)	7.5 ± 0.1	BzATP	[3]
IL-1β Release	Human (whole blood)	6.7 ± 0.07	BzATP	[3]
IL-1β Release	Human (monocytes)	7.5 ± 0.07	BzATP	[3]
IL-1β Release	Rat (microglia)	7.1 ± 0.1	BzATP	[3]

Table 2: Binding Affinity of JNJ-47965567

Parameter	Species	Value (pK _i ± SEM)	Reference
Affinity	Human	7.9 ± 0.07	[3]
Affinity	Rat	8.7 ± 0.07	[3]

Signaling Pathway and Experimental Workflow P2X7 Receptor Signaling Pathway



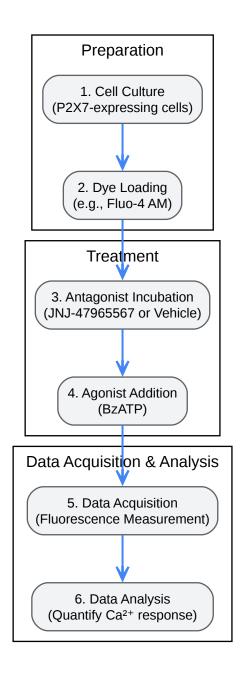


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Caption: P2X7 receptor activation by BzATP, leading to calcium influx.

Experimental Workflow for Calcium Imaging





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Caption: Workflow for a calcium imaging experiment with an antagonist.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay to evaluate the antagonistic effect of **JNJ-47965567** on BzATP-induced calcium influx in a cell line recombinantly expressing the P2X7 receptor (e.g., HEK293 or 1321N1 cells).



Materials

- Cells: A cell line stably or transiently expressing the P2X7 receptor of the desired species.
- Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- JNJ-47965567: Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
- BzATP: Prepare a stock solution (e.g., 10 mM) in water or buffer.
- Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).
- Pluronic F-127: 20% (w/v) solution in DMSO.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Black, clear-bottom 96-well or 384-well plates.
- Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope.

Protocol

- 1. Cell Plating:
- The day before the experiment, seed the P2X7-expressing cells into black, clear-bottom microplates.
- Plate at a density that will yield a confluent monolayer on the day of the assay.
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- 2. Preparation of Reagents:
- JNJ-47965567 Working Solutions: On the day of the experiment, prepare serial dilutions of the JNJ-47965567 stock solution in Assay Buffer to achieve the desired final concentrations.
 The final DMSO concentration should be kept constant across all wells and typically below 0.1%.



- BzATP Working Solution: Prepare a working solution of BzATP in Assay Buffer. The final concentration should be at the EC₅₀ to EC₈₀ for the P2X7 receptor in your cell system to ensure a robust and reproducible calcium signal.
- Dye Loading Solution: Prepare the Fluo-4 AM loading solution immediately before use. For a final concentration of 4 μ M Fluo-4 AM and 0.02% Pluronic F-127, mix equal volumes of a 1 mM Fluo-4 AM stock in DMSO and a 20% Pluronic F-127 solution, then dilute this mixture into the Assay Buffer.
- 3. Dye Loading:
- Remove the culture medium from the cell plate.
- Gently wash the cells once with Assay Buffer.
- Add the Fluo-4 AM loading solution to each well (e.g., 100 μL for a 96-well plate).
- Incubate the plate for 30-60 minutes at 37°C, protected from light.
- 4. Antagonist Incubation:
- After the dye loading incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye.
- Add the JNJ-47965567 working solutions (or vehicle control) to the respective wells.
- Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
- 5. Data Acquisition (using a fluorescence plate reader):
- Place the cell plate into the fluorescence plate reader.
- Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
- Establish a stable baseline fluorescence reading for each well.



- Use the instrument's automated injection function to add the BzATP working solution to all wells simultaneously.
- Continuously record the fluorescence signal for a period sufficient to capture the peak calcium response and its subsequent decay (e.g., 60-180 seconds).

6. Data Analysis:

- The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀)
 from the peak fluorescence (F_peak) for each well.
- The response can be normalized by expressing it as ΔF/F₀.
- Plot the response against the concentration of JNJ-47965567.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of JNJ-47965567.

Conclusion

JNJ-47965567 is a valuable pharmacological tool for investigating the role of the P2X7 receptor in cellular signaling. The protocols provided here offer a robust framework for utilizing **JNJ-47965567** in calcium imaging experiments to quantify its antagonistic activity and to further elucidate the physiological and pathological functions of P2X7. Researchers should optimize the described protocols for their specific cell types and experimental conditions to ensure high-quality, reproducible data.

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